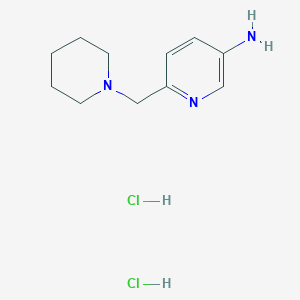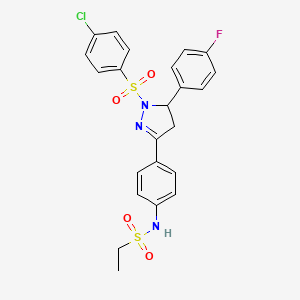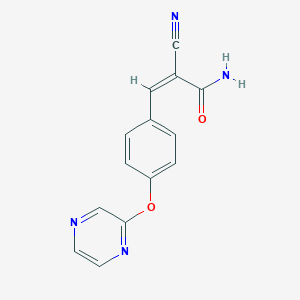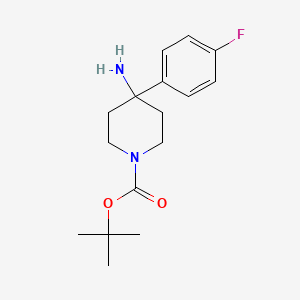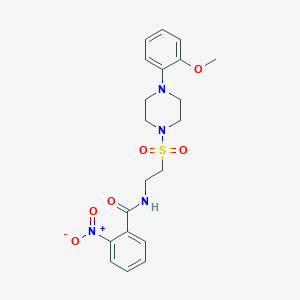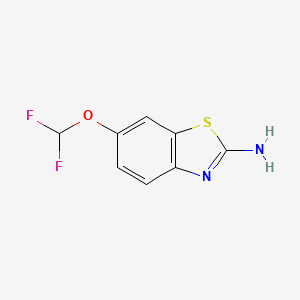
6-(Difluoromethoxy)-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
6-(Difluoromethoxy)-1,3-benzothiazol-2-amine is a chemical compound characterized by its unique structure, which includes a benzothiazole ring substituted with a difluoromethoxy group and an amine group
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins such asCD73 and Casitas B-lineage lymphoma proto-oncogene B (CBL-B) . These proteins play crucial roles in immune suppression pathways and have been linked to drug resistance in multiple myeloma and other cancers .
Mode of Action
It’s suggested that similar compounds can inhibit the function of their targets, leading to changes in cellular processes . For instance, a compound targeting CD73 was designed to inhibit the adenosine-producing enzyme, thus disrupting an immune suppression pathway .
Biochemical Pathways
Compounds targeting similar proteins can affect pathways related to immune response and cancer progression
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, which can significantly impact its bioavailability and therapeutic effect .
Result of Action
Similar compounds have been found to inhibit tumor growth and lung metastasis in mouse models . This suggests that 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine may have potential anticancer effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as diet, physical activity, exposure to pollutants, and stress can affect the body’s response to a compound and its overall effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(difluoromethoxy)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and polar solvents are typically employed.
Major Products Formed: The major products formed from these reactions include various derivatives of the benzothiazole ring, which can have applications in different fields.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-(difluoromethoxy)-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new pharmaceuticals for treating various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.
Vergleich Mit ähnlichen Verbindungen
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: This compound is structurally similar but differs in the presence of a mercapto group instead of the amine group.
6-(Difluoromethoxy)picolinic acid: Another related compound with a picolinic acid core and a difluoromethoxy group.
Uniqueness: 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine is unique due to its combination of the benzothiazole ring and the difluoromethoxy group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
6-(difluoromethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXOOQNLQPZQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2848418.png)
![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2848421.png)

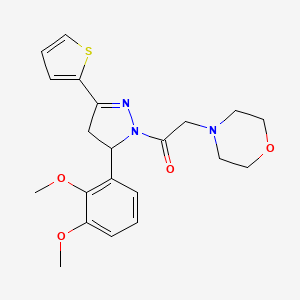
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2848425.png)
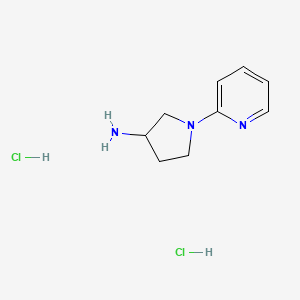
![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2848428.png)
